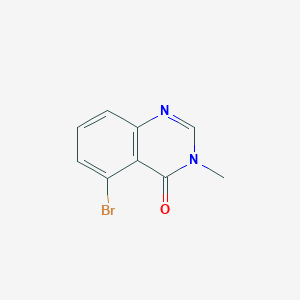

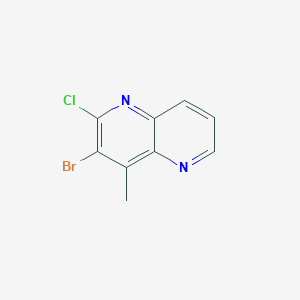

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

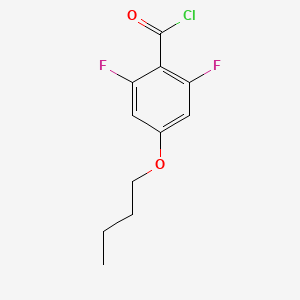

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine is a chemical compound with the CAS Number: 1820704-12-8 . It has a molecular weight of 257.52 and is solid in its physical form .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine, has been covered in various studies . One of the strategies involves the condensation followed by a cyclization and decarboxylation . Another method involves the alkylation with 2-bromoethanol in the presence of cesium carbonate as a base .Molecular Structure Analysis

The InChI Code for 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine is 1S/C9H6BrClN2/c1-5-7 (10)9 (11)13-6-3-2-4-12-8 (5)6/h2-4H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been studied extensively . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis

As mentioned earlier, 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine is a solid compound . It has a molecular weight of 257.52 .Aplicaciones Científicas De Investigación

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine is a specific chemical compound within the broader class of naphthyridines. Naphthyridines are known for their diverse range of applications in scientific research due to their unique chemical properties. While there is limited direct information on the specific applications of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine, we can infer its potential uses based on the general applications of naphthyridines.

Pharmaceutical Research: Naphthyridines have been explored for their pharmacological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . The presence of bromo and chloro substituents in 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine could potentially enhance these activities or confer new ones.

Organic Synthesis: Naphthyridines serve as key intermediates in organic synthesis. They can react with alkyl halides to form N-alkylsubstituted naphthyridines through quaternary salts intermediates . The specific substituents in 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine may offer unique reactivity patterns for synthetic chemists.

Material Science: In material science, naphthyridines can contribute to the development of novel materials with desirable electronic properties. For example, they can be used in the synthesis of reduced ruthenium(II) NADH-type complexes . The electronic properties of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine could be explored for similar applications.

Spectroscopy and Structural Analysis: Naphthyridines can be studied using various spectroscopic techniques to understand their molecular structure and bonding characteristics . The unique substituents on 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine may offer interesting insights when analyzed spectroscopically.

Chemical Biology: In chemical biology, naphthyridines can be used to probe biological systems or as building blocks for bioconjugation . The specific functional groups on 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine could make it a valuable tool for studying biological interactions.

Catalysis: Naphthyridines can act as ligands in catalytic systems . The structural features of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine might influence its ability to bind metal centers and affect catalytic processes.

Propiedades

IUPAC Name |

3-bromo-2-chloro-4-methyl-1,5-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-7(10)9(11)13-6-3-2-4-12-8(5)6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOOEUVVEVGYNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=C1Br)Cl)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250795 |

Source

|

| Record name | 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1820704-12-8 |

Source

|

| Record name | 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)